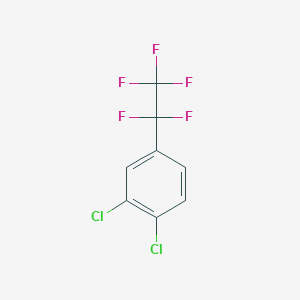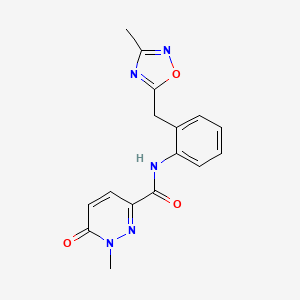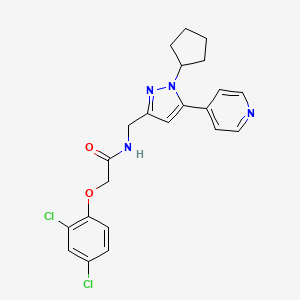
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene, commonly known as PBDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDE-47 is widely used in the production of flame retardants and can be found in various consumer products, such as electronics, furniture, and textiles. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers.
作用機序
PBDE-47 acts as an endocrine disruptor, which means that it interferes with the normal functioning of the endocrine system. PBDE-47 can bind to the thyroid hormone receptor and disrupt the normal thyroid hormone signaling pathway, leading to developmental and neurological effects.
Biochemical and Physiological Effects
PBDE-47 has been shown to have a range of biochemical and physiological effects on human health and the environment. Studies have found that exposure to PBDE-47 can lead to developmental and neurological effects, such as impaired learning and memory, hyperactivity, and decreased motor function. PBDE-47 has also been linked to reproductive and hormonal effects, such as decreased fertility and altered hormone levels.
実験室実験の利点と制限
PBDE-47 has been used in laboratory experiments to study its potential toxicity and harmful effects. One advantage of using PBDE-47 in laboratory experiments is that it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using PBDE-47 in laboratory experiments is that it is a highly toxic and potentially hazardous compound, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on PBDE-47. One area of research is to investigate the potential health effects of exposure to PBDE-47 at low levels. Another area of research is to develop safer and more effective flame retardants that do not contain 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene. Additionally, researchers can study the environmental fate and transport of PBDE-47 to better understand its impact on the ecosystem.
Conclusion
In conclusion, PBDE-47 is a chemical compound that is widely used in the production of flame retardants. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers. Scientific research has investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments. There are several future directions for research on PBDE-47, including investigating its potential health effects at low levels and developing safer flame retardants.
合成法
PBDE-47 is synthesized through the reaction between 1,2-dichloro-4-nitrobenzene and 1,1,2,2,3,3,4,4,4-nonafluorobutane in the presence of a palladium catalyst. The reaction takes place under high temperature and pressure conditions and produces PBDE-47 as a white crystalline solid.
科学的研究の応用
PBDE-47 has been extensively studied in scientific research due to its potential toxicity and harmful effects on human health and the environment. Researchers have investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments.
特性
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)

![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)

![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)


